molecular formula C12H13N3O3S2 B2588509 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 459846-18-5

1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2588509
CAS No.: 459846-18-5
M. Wt: 311.37
InChI Key: UBKMUCHKXCSEEB-UHFFFAOYSA-N
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Description

The compound 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one features a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene moiety, linked via a sulfanyl group to a morpholinyl ethanone scaffold.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c16-10(15-3-5-17-6-4-15)8-20-12-14-13-11(18-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKMUCHKXCSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel heterocyclic derivative that incorporates morpholine, thiophene, and oxadiazole moieties. This structural combination has been associated with diverse biological activities, making it a significant subject of research in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity
    • Compounds containing oxadiazole and thiophene rings have shown promising antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound in focus may possess similar properties due to its structural components.
  • Anticancer Activity
    • The oxadiazole scaffold is known for its anticancer potential. Studies have demonstrated that various oxadiazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific compound may exhibit these effects, warranting further investigation.
  • Anti-inflammatory Effects
    • Morpholine derivatives have been reported to display anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways . Given the presence of morpholine in this compound, it may contribute to a similar pharmacological profile.

The proposed mechanisms by which compounds like 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for key enzymes involved in disease processes, such as urease and acetylcholinesterase .
  • Interaction with Cellular Targets : The compound may interact with specific cellular targets or receptors, leading to altered signaling pathways that can inhibit cell growth or induce apoptosis.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one showed effective inhibition at low concentrations (EC50 values around 0.072 μM) .

Study 2: Anticancer Evaluation

In another study focusing on the anticancer properties of oxadiazole derivatives, several compounds were tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells . This suggests that structural variations in compounds like the one could yield potent anticancer agents.

Data Tables

Biological ActivityEC50/IC50 ValuesReference
Antibacterial (e.g., M. tuberculosis)0.072 μM
Anticancer (various cell lines)Variable
Urease InhibitionIC50 = 2.14 µM

Comparison with Similar Compounds

Comparative Data Table

Compound Name Oxadiazole Substituent Core Structure Key Biological Activity Reference
Target Compound 5-(Thiophen-2-yl) Morpholinyl ethanone N/A
Kaya et al. (4a–g) Pyrimidinylthio propyl Substituted phenyl Cytotoxic (anticancer)
Patrao et al. Naphthyloxy methyl Substituted ethanone Antioxidant (IC₅₀ 12–45 μM)
EOS Med Chem (CAS 477857-02-6) 4-Trifluoromethylphenyl 4-Methylphenyl Medicinal (unspecified)
ChemDiv C292-0457 2,3-Dihydrobenzodioxin Morpholinyl ethanone Screening compound

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